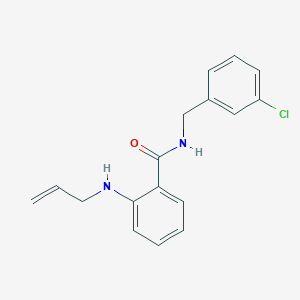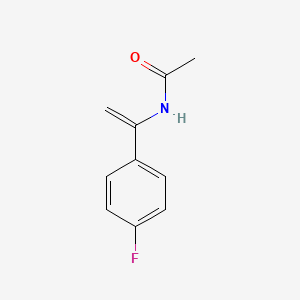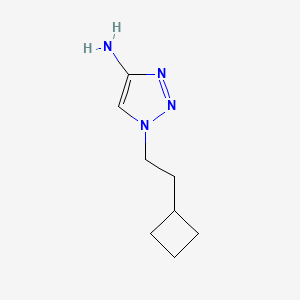
2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 2-methylpropyl group and a trifluoromethyl group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions, especially those involving fluorinated compounds.
Wirkmechanismus
The mechanism of action of 2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methylpropyl)piperidine: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
6-(Trifluoromethyl)piperidine: Lacks the 2-methylpropyl group, leading to variations in reactivity and applications.
2-(2-Methylpropyl)-piperidine: Similar structure but without the trifluoromethyl group, affecting its overall behavior and utility.
Uniqueness
The presence of both the 2-methylpropyl and trifluoromethyl groups in 2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine imparts unique properties that distinguish it from other similar compounds. These properties include enhanced lipophilicity, increased stability, and specific reactivity patterns, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H18F3N |
|---|---|
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
2-(2-methylpropyl)-6-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C10H18F3N/c1-7(2)6-8-4-3-5-9(14-8)10(11,12)13/h7-9,14H,3-6H2,1-2H3 |
InChI-Schlüssel |
PWJGLMISEMYTAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1CCCC(N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B13087108.png)
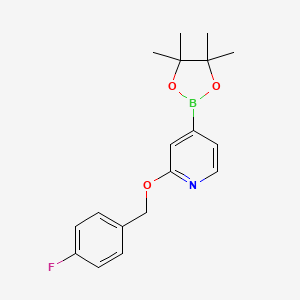
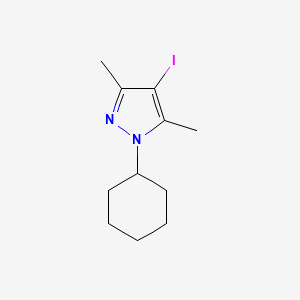
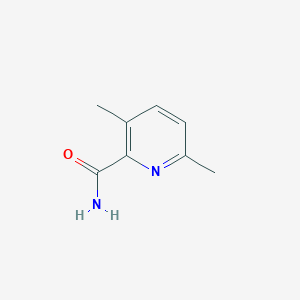

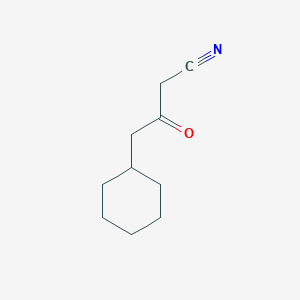

![2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride](/img/structure/B13087162.png)
